molecular formula C25H31ClN4O2 B2878036 N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921894-06-6

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2878036
CAS No.: 921894-06-6
M. Wt: 455
InChI Key: RIVULWZRQOSSMU-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships (SAR) of compounds with similar structural features, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been explored for their potential as acetylcholinesterase inhibitors (Sugimoto et al., 1995). These studies are crucial for understanding how modifications to the molecular structure can influence biological activity, which could be applicable to the design and development of new therapeutic agents.

Molecular Interaction Studies

Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has shown the importance of molecular interaction studies in understanding how such compounds interact with biological targets, such as the CB1 cannabinoid receptor (Shim et al., 2002). These findings can provide insights into the potential receptor interactions and mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide.

Coordination Chemistry

The study of Schiff-base ligands and their coordination chemistry with copper (II) highlights the potential applications of complex compounds in understanding the role of different moieties on the coordination chemistry of metal ions (Majumder et al., 2016). This area of research may be relevant to the development of metal-based drugs or diagnostic agents involving the compound .

Antagonist Activity and Receptor Binding

The development of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists with uro-selective activity indicates the therapeutic potential of compounds with piperidine moieties in treating conditions related to the α1-adrenoceptor (Rak et al., 2016). This suggests that this compound could also be explored for similar biological activities.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-29-14-11-19-15-18(9-10-22(19)29)23(30-12-5-2-6-13-30)17-28-25(32)24(31)27-16-20-7-3-4-8-21(20)26/h3-4,7-10,15,23H,2,5-6,11-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVULWZRQOSSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.